molecular formula C9H18O3 B13509287 Ethyl 6-hydroxy-4-methylhexanoate

Ethyl 6-hydroxy-4-methylhexanoate

Cat. No.: B13509287
M. Wt: 174.24 g/mol
InChI Key: RXTHTZIPYPWQRA-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-4-methylhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, with its unique structure, finds applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid. One common method involves the reaction of 6-hydroxy-4-methylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid .

Industrial Production Methods: Industrial production of esters like this compound often employs continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this ester can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Ethyl 6-hydroxy-4-methylhexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-4-methylhexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-hydroxy-4-methylhexanoate stands out due to its specific structure, which imparts unique chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding, enhancing its solubility and reactivity compared to other esters .

Biological Activity

Ethyl 6-hydroxy-4-methylhexanoate (C10H20O3) is an organic compound that has garnered interest for its potential biological activities. This article explores the chemical properties, mechanisms of action, and various biological effects of this compound, supported by relevant data and research findings.

This compound is characterized by its ester functional group, which plays a significant role in its reactivity and interactions in biological systems. The compound can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction : The ester group may be reduced to form alcohols.
  • Substitution : The ester can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. As an ester, it can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which may then participate in biochemical pathways. The specific molecular targets depend on the context of its use, such as its role in enzymatic reactions or cellular interactions .

Anti-inflammatory Effects

This compound has been studied for its possible anti-inflammatory properties. Compounds that modulate the action of leukotrienes, which are involved in inflammatory responses, could potentially be beneficial in treating conditions like asthma and allergic reactions . The interaction of this compound with inflammatory pathways remains an area for further exploration.

Enzyme Interactions

The compound's ability to interact with enzymes suggests potential applications in biochemical research and medicine. Its role as a substrate or inhibitor in enzymatic reactions could lead to insights into metabolic pathways and therapeutic targets .

Case Studies and Research Findings

  • Enzymatic Activity : A study demonstrated that similar esters could inhibit certain enzymes involved in metabolic pathways related to inflammation and cancer progression. This suggests that this compound might also exhibit such properties .
  • Pharmacological Applications : Research into related compounds has shown that they can serve as precursors in the synthesis of pharmaceuticals, indicating a potential role for this compound in drug development .
  • Toxicological Studies : Preliminary studies on the toxicity of related compounds have indicated low toxicity levels at therapeutic doses, suggesting that this compound may also be safe for use in medicinal applications .

Data Summary Table

Property Details
Chemical Formula C10H20O3
Molecular Weight 188.26 g/mol
Potential Activities Anticancer, Anti-inflammatory
Mechanisms of Action Enzyme interaction, Hydrolysis
Reactivity Oxidation, Reduction, Substitution

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl 6-hydroxy-4-methylhexanoate

InChI

InChI=1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3

InChI Key

RXTHTZIPYPWQRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)CCO

Origin of Product

United States

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